
Butanoic acid, (2S)-2,3-dihydroxypropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,3-Dihydroxypropyl butyrate is an ester compound derived from butyric acid and a dihydroxypropyl group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The (S)-configuration indicates that the compound is chiral, with the specific stereochemistry being important for its biological activity and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(S)-2,3-Dihydroxypropyl butyrate can be synthesized through esterification reactions. One common method involves the reaction of butyric acid with (S)-2,3-dihydroxypropanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of (S)-2,3-Dihydroxypropyl butyrate may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized enzymes as biocatalysts can also be explored to achieve high enantioselectivity and reduce the need for harsh chemical conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2,3-Dihydroxypropyl butyrate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield butyric acid and (S)-2,3-dihydroxypropanol.
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent for ester reduction.
Major Products
Hydrolysis: Butyric acid and (S)-2,3-dihydroxypropanol.
Oxidation: Corresponding carbonyl compounds.
Reduction: Alcohol derivatives.
Applications De Recherche Scientifique
(S)-2,3-Dihydroxypropyl butyrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of biodegradable polymers and as a plasticizer in various materials.
Mécanisme D'action
The mechanism of action of (S)-2,3-Dihydroxypropyl butyrate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of butyric acid and (S)-2,3-dihydroxypropanol. Butyric acid, in particular, is known to modulate gene expression by inhibiting histone deacetylases, thereby influencing cellular processes such as inflammation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyric Acid: A short-chain fatty acid with similar biological effects but lacks the ester functionality.
Propionic Acid: Another short-chain fatty acid with different metabolic and physiological roles.
Acetic Acid: The simplest carboxylic acid, with distinct properties and applications.
Uniqueness
(S)-2,3-Dihydroxypropyl butyrate is unique due to its chiral nature and the presence of both ester and dihydroxypropyl groups. This combination allows for specific interactions in biological systems and makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
126254-87-3 |
|---|---|
Formule moléculaire |
C7H14O4 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
[(2S)-2,3-dihydroxypropyl] butanoate |
InChI |
InChI=1S/C7H14O4/c1-2-3-7(10)11-5-6(9)4-8/h6,8-9H,2-5H2,1H3/t6-/m0/s1 |
Clé InChI |
RIEABXYBQSLTFR-LURJTMIESA-N |
SMILES isomérique |
CCCC(=O)OC[C@H](CO)O |
SMILES canonique |
CCCC(=O)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



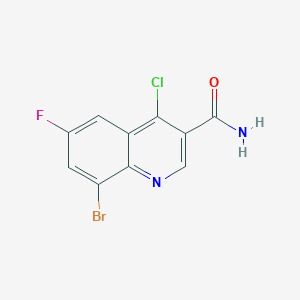
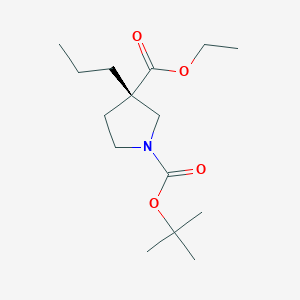
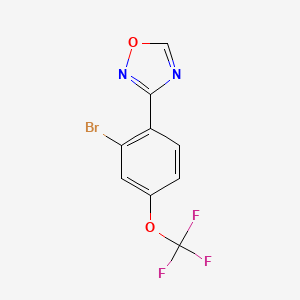
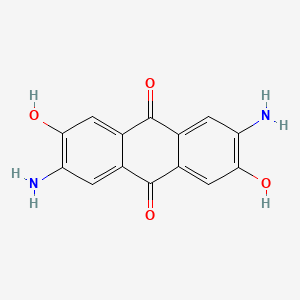
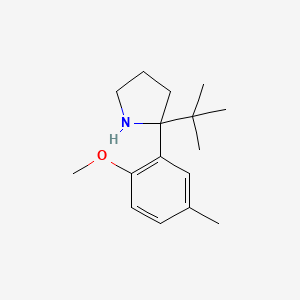
![(1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B15279541.png)
![Methyl 2,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B15279544.png)
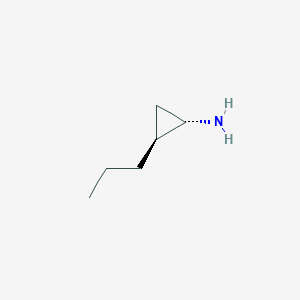
![5-Benzoyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B15279562.png)

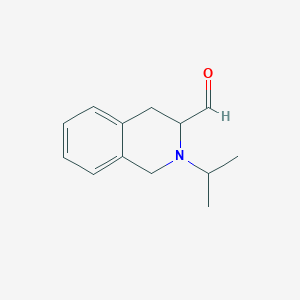
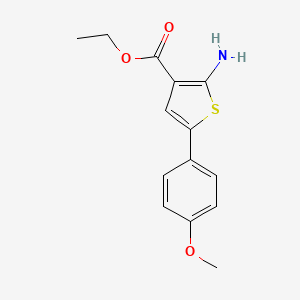
![4-isopentyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15279590.png)
